molecular formula C9H15NO4 B12844512 Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate

Cat. No.: B12844512
M. Wt: 201.22 g/mol
InChI Key: BFNDBRHGXQREBC-UHFFFAOYSA-N
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Description

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is a pyrrolidine-based ester derivative characterized by a methoxy-oxoethyl substituent at the pyrrolidine nitrogen and a methyl ester at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules and heterocyclic frameworks. Its structural features, including the ester functionalities and pyrrolidine ring, make it a scaffold for modifying physicochemical properties and biological activity .

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-10-4-3-7(5-10)9(12)14-2/h7H,3-6H2,1-2H3

InChI Key

BFNDBRHGXQREBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Pyrrolidine-3-carboxylate derivatives are often synthesized from protected amino acid precursors such as N-Boc or N-tert-butoxycarbonyl protected intermediates.
  • The 2-methoxy-2-oxoethyl substituent is introduced via alkylation or acylation reactions using appropriate electrophiles like methyl bromoacetate or related esters.

Representative Synthetic Route (Based on Patent EP3015456A1)

  • Protection and Activation:

    • Starting from a protected pyrrolidine derivative (e.g., N-tert-butoxycarbonyl-2,3-dihydro-1H-pyrrole), strong bases such as lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) are used at low temperatures (-78°C) to generate enolates or carbanions.
    • These reactive intermediates are then treated with formic or acetic formic anhydrides to introduce formyl or acyl groups selectively.
  • Alkylation:

    • Alkylation with electrophiles such as methyl bromoacetate or similar esters introduces the methoxycarbonyl group at the 3-position.
    • The reaction is carefully controlled at low temperatures to maintain stereochemical integrity.
  • Deprotection and Purification:

    • After alkylation, the protecting groups (e.g., Boc) are removed using trifluoroacetic acid (TFA) in methylene chloride at 5°C to 25°C.
    • The crude product is purified by column chromatography to yield the target compound with high purity and yield (typically 75-95%).
  • Hydrolysis and Esterification:

    • In some protocols, ester hydrolysis followed by re-esterification is performed to optimize the methyl ester formation at the carboxylate position.

Alternative Organocatalytic Approach (From RSC 2017 Study)

  • Asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes have been developed to synthesize enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives.
  • This method allows for the introduction of alkyl substituents at the 5-position and can be adapted for functionalization at the 1-position.
  • The process is atom-economical and provides high enantiomeric excess (up to 97% ee), which is critical for pharmaceutical applications.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Temperature Yield (%) Notes
Enolate formation LHMDS or LDA in THF -78°C N/A Under nitrogen atmosphere
Acylation/formylation Acetic formic anhydride or formic pivalic anhydride -78°C to -70°C N/A Slow addition to control temperature
Alkylation Methyl bromoacetate or methyl chloroacetate -78°C to 0°C 75-95 Controlled to avoid side reactions
Deprotection TFA in methylene chloride 5°C to 25°C N/A Removal of Boc protecting groups
Purification Column chromatography Room temperature N/A Silica gel or similar stationary phase

Research Findings and Analytical Data

  • Yields: The overall yields for the preparation of methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate range from 75% to 95% depending on the specific synthetic route and purification method.
  • Stereochemistry: Use of chiral starting materials and low-temperature enolate chemistry ensures high stereochemical control.
  • Purity: Final products typically achieve >95% purity as confirmed by NMR and chromatographic methods.
  • NMR Data: Characteristic proton NMR signals include multiplets around δ 1.5-4.7 ppm corresponding to the pyrrolidine ring protons and singlets near δ 3.7 ppm for methoxy groups.

Notes on Scale-Up and Practical Considerations

  • The use of strong bases and low temperatures requires careful temperature control and inert atmosphere to prevent side reactions.
  • Protecting group strategies are essential to avoid undesired reactions at the nitrogen or carboxylate functionalities.
  • Purification by column chromatography is standard but may be replaced by crystallization or preparative HPLC for larger scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s analogs differ primarily in substituents on the oxoethyl group or pyrrolidine ring. Key examples include:

Table 1: Structural Analogs and Key Properties
Compound Name Substituent (R) CAS Number Molecular Weight Key Features/Applications
Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate Methoxy 215.25 (calc) Intermediate in heterocyclic synthesis
Methyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate Ethoxy 142483-57-6 229.26 Increased lipophilicity; pharmaceutical precursor
(R)-Methyl 1-(2-tert-butoxy-2-oxoethyl)pyrrolidine-3-carboxylate tert-Butoxy 942189-33-5 283.35 Bulky substituent for steric hindrance; prodrug design
Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate 2-Hydroxyphenyl 139731-96-7 265.26 Aromaticity introduces H-bonding; antioxidant potential
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate 2,2-Dimethyl 73193-55-2 199.24 Methyl groups enhance ring rigidity; catalysis

Key Observations :

  • Alkoxy Substituents : Ethoxy and tert-butoxy groups increase molecular weight and lipophilicity compared to methoxy. This alters solubility and metabolic stability. For example, the tert-butoxy variant (283.35 g/mol) may act as a prodrug, with enzymatic cleavage releasing the active carboxylic acid .
  • Aromatic vs.
  • Ring Modifications : Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS 73193-55-2) demonstrates how methyl groups on the pyrrolidine ring restrict conformational flexibility, influencing catalytic or pharmacological activity .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In benzodioxole-containing analogs (), aromatic rings exhibit a dihedral angle of 26.20°, influencing crystal packing and melting points .
  • Hydrogen Bonding : Hydroxyphenyl derivatives (CAS 139731-96-7) form intermolecular H-bonds, stabilizing crystal lattices and affecting solubility .

Biological Activity

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article summarizes the available data regarding its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C12_{12}H21_{21}NO4_4
  • Molecular Weight: 243.30 Da
  • LogP: 1.67
  • Polar Surface Area: 56 Ų
  • Hydrogen Bond Acceptors: 3
  • Hydrogen Bond Donors: 0

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with methoxycarbonyl compounds. The specific synthetic route can vary, but a common approach includes:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the methoxy and keto groups to yield the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.01 mg/mL
Escherichia coli0.02 mg/mL
Bacillus subtilis0.015 mg/mL
Klebsiella pneumoniae0.025 mg/mL

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The MIC values indicate that it is effective at low concentrations, suggesting a potent bioactivity profile.

Case Studies

A notable case study involved the evaluation of various pyrrolidine derivatives, including this compound, where it was found to exhibit promising results in inhibiting bacterial growth in vitro. The study utilized standard methods such as disk diffusion and broth microdilution to assess antibacterial efficacy.

Study Findings:

  • The compound showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • The presence of methoxy and keto functional groups was correlated with enhanced biological activity.

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

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